Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate
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Overview
Description
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate is an organic compound that features a long-chain fatty acid esterified with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate typically involves the esterification of triacontanoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common solvents used include dichloromethane or chloroform, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while oxidation can produce sulfonic acids .
Scientific Research Applications
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate.
Triacontanoic Acid: The fatty acid component of the compound.
4-Trifluoromethylbenzenesulfonyl Chloride: A similar sulfonyl chloride with a trifluoromethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid and a sulfonyl group. This structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
142921-03-7 |
---|---|
Molecular Formula |
C38H68O5S |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
methyl 30-(4-methylphenyl)sulfonyloxytriacontanoate |
InChI |
InChI=1S/C38H68O5S/c1-36-31-33-37(34-32-36)44(40,41)43-35-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(39)42-2/h31-34H,3-30,35H2,1-2H3 |
InChI Key |
BTLFGAPIEFKSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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